Benzooxazol-4-ol
Overview
Description
Benzooxazol-4-ol is a useful research compound. Its molecular formula is C7H5NO2 and its molecular weight is 135.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Potential Applications
- Benzooxazol-4-ol derivatives have been synthesized for potential applications as COX-2 inhibitors, which are relevant in medical and pharmaceutical research. These compounds have shown selective inhibitory activity against COX-2 versus COX-1 enzyme, indicating their potential in anti-inflammatory therapies (Patel et al., 2004).
- Benzimidazoles, benzothiazoles, and benzooxazoles, including this compound, are key structural units in various fields such as pharmaceuticals, agriculture, electronics, and polymer chemistry. They are present in compounds with a range of activities including antioxidant, antiparasitic, and anticonvulsant properties (Rauf & Farshori, 2012).
Anticancer Applications
- Benzimidazol-diphenyl-2-imino-thiazolidine-4-ols, which include this compound derivatives, were synthesized using a green chemistry approach and showed promising effects against human lung cancer (Bangade et al., 2021).
- Novel 9-benzooxazol-4-yl-3,4-diphenyl-1-oxa-6-thia-2,4,9-triaza-spiro[4.4] non-2-en-8-ones synthesized from this compound were evaluated for their antimicrobial and anti-inflammatory activities, demonstrating the compound's potential in medical research (Mekala et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
Benzoxazole derivatives, including Benzooxazol-4-ol, have been found to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors .
Mode of Action
Benzoxazole derivatives have been shown to possess potent anticancer activity . They have been found to interact with various targets like VEGF, VEGFR2, Topo-II, and MEK1
Biochemical Pathways
Benzoxazole derivatives have been found to target a wide range of metabolic pathways and cellular processes in cancer pathology
Result of Action
Benzoxazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties . They have also shown potent anticancer activity against various human cancer cell lines
Action Environment
It is known that the synthesis of benzoxazole derivatives contributes to environmental concerns and calls for the development of more environmentally friendly and sustainable methodologies
Biochemical Analysis
Biochemical Properties
Benzooxazol-4-ol plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with ATP-dependent adenylating enzymes, which facilitate the formation of an ester intermediate . This interaction is essential for the biosynthesis of benzoxazole-containing molecules. Additionally, this compound can form hydrogen bonds and hydrophobic interactions due to its heterocyclic structure, allowing it to engage in non-covalent interactions with various biomolecules .
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of certain transcription factors, leading to changes in gene expression . Furthermore, it impacts cellular metabolism by interacting with metabolic enzymes, thereby altering metabolic flux and metabolite levels .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a reduction in its biological activity . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antimicrobial activity . At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell. For example, this compound has been shown to interact with ATP-dependent adenylating enzymes, which play a role in its biosynthesis and metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, this compound can be transported into the nucleus, where it may exert its effects on gene expression and other nuclear processes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism . This localization is essential for the compound’s role in regulating cellular processes and maintaining cellular homeostasis.
Properties
IUPAC Name |
1,3-benzoxazol-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c9-5-2-1-3-6-7(5)8-4-10-6/h1-4,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQPBXGHGXFKJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70547593 | |
Record name | 1,3-Benzoxazol-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70547593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89590-22-7 | |
Record name | 1,3-Benzoxazol-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70547593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-benzoxazol-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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